molecular formula C44H82N2O36P2S B1260201 (alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol

(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol

Cat. No. B1260201
M. Wt: 1309.1 g/mol
InChI Key: WFXMGSYBMJTKFR-JIGDVKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[alpha-D-Man-(1->2)-6-PEA-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->2)-6-O-(2-aminoethylphosphono)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a pentasaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.

Scientific Research Applications

Synthesis and Structural Analysis

  • The glycosyl compound has been a subject of interest in the stereoselective synthesis of complex structures. For instance, Murakata and Ogawa (1992) achieved the first total synthesis of a Glycosyl Phosphatidylinositol (GPI) anchor of Trypanosoma brucei, a structure closely related to the complex glycosyl compound . This synthesis was pivotal in understanding the stereochemistry of such complex molecules (Murakata & Ogawa, 1992).
  • Additionally, efforts by Crossman et al. (2002) in probing the substrate specificities and inhibition of enzymes involved in GPI biosynthesis have provided insights into the structural and functional aspects of these glycosyl compounds (Crossman et al., 2002).

Application in Glycobiology

  • The synthesis of complex glycosyl structures, including those related to the compound , has been crucial in understanding the biological functions of glycoproteins and glycolipids. For example, the work by Warren, Nakabayashi, and Jeanloz (1987) on the synthesis of a tetrasaccharide lipid intermediate, an essential component in N-linked glycosylation, highlights the importance of such structures in cellular processes (Warren, Nakabayashi, & Jeanloz, 1987).

Role in Parasitology

  • GPI anchors, related to the compound of interest, are significant in parasitology. The synthesis of GPI anchors has been instrumental in understanding the surface antigens of parasites like Trypanosoma brucei, contributing to the development of therapeutic strategies against such pathogens (Murakata & Ogawa, 1992).

properties

Molecular Formula

C44H82N2O36P2S

Molecular Weight

1309.1 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-5-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-6-[[2-aminoethoxy(hydroxy)phosphoryl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate

InChI

InChI=1S/C44H82N2O36P2S/c45-5-7-71-83(65,66)72-13-18-23(53)30(60)39(80-41-33(63)25(55)20(50)14(9-47)73-41)44(77-18)81-38-29(59)21(51)15(10-48)74-43(38)69-12-17-22(52)26(56)34(64)42(76-17)78-35-16(11-49)75-40(19(46)24(35)54)79-36-31(61)27(57)28(58)32(62)37(36)82-84(67,68)70-6-3-1-2-4-8-85/h14-44,47-64,85H,1-13,45-46H2,(H,65,66)(H,67,68)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-/m1/s1

InChI Key

WFXMGSYBMJTKFR-JIGDVKPJSA-N

Isomeric SMILES

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)COP(=O)(O)OCCN)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)N)O)O)O)O

Canonical SMILES

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)COP(=O)(O)OCCN)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)N)O)O)O)O

Origin of Product

United States

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